molecular formula C26H29N3O7 B606772 Coumarin 343 X NHS ester CAS No. 946123-12-2

Coumarin 343 X NHS ester

Cat. No. B606772
CAS RN: 946123-12-2
M. Wt: 495.53
InChI Key: UTYUORAKIFFNAS-UHFFFAOYSA-N
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Description

Blue emitting Coumarin 343 dye can form a FRET pair with fluorescein (FAM). An amine reactive form, activated NHS ester. This amine-reactive NHS ester contains an aminohexanoyl linker between the fluorophore, and the reactive group. This linker provides better solubility and spatial separation between the fluorophore, and the target molecule being labeled.

Scientific Research Applications

Fluorescence Imaging

Coumarin 343 X NHS ester is utilized in fluorescence imaging applications. A study reported a practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye for bioconjugation (Kerkovius & Ménard, 2016).

Sensing Biological Zinc(II)

Coumarin 343 is integrated into a two-fluorophore system for ratiometric sensing of biological zinc(II). This system enables intracellular monitoring of total sensor concentration, providing a ratiometric system for sensing biological zinc ion (Woodroofe, Won, & Lippard, 2005).

Molecular Dynamics Analysis

A study determined molecular dynamics using proton multiple quantum relaxation and carbon-13 differential line broadening, applying it to deoxycholate micelles. This involved measuring fluorescence efficiencies of coumarin 343 derivatives (Wong, Wang, Duh, & Hwang, 1989).

Versatility in Biological Activities

Coumarin, including its NHS ester derivatives, is noted for its wide range of biological activities, due to its ability to interact with various enzymes and receptors in living organisms (Annunziata, Pinna, Dallavalle, Tamborini, & Pinto, 2020).

Antimicrobial and Antioxidant Applications

Coumarin-amino acid ester conjugates have shown potential as anti-inflammatory and antioxidant agents. Their therapeutic applications have been investigated, showing good efficiency compared to standard compounds (Naik, Bodke, M, & Revanasiddappa, 2020).

Inhibitory Properties in Microbiology

Coumarin derivatives, including NHS esters, have been found effective in inhibiting bacterial α-carbonic anhydrases, suggesting potential applications as novel antibacterial agents (Giovannuzzi, Hewitt, Nocentini, Capasso, Flaherty, & Supuran, 2022).

Photocleavage Mechanisms

Studies on (coumarin-4-yl)methyl esters, a category that includes Coumarin 343 X NHS ester, have investigated their photocleavage mechanisms. These compounds release biologically active acids and fluorescent (coumarin-4-yl)methyl alcohol upon excitation, revealing their potential in photodynamic therapies (Schmidt, Geißler, Hagen, & Bendig, 2007).

Fluorescent Probing and Photopolymerization

Coumarin derivatives have been applied as fluorescent probes for monitoring cationic photopolymerization processes. Coumarin 343, in particular, exhibits effective performance as a fluorescent probe (Ortyl, Topa, Kamińska-Borek, & Popielarz, 2019).

Interaction with Human Serum Albumin

Research on the binding of coumarin derivatives with human serum albumin (HSA) can provide insights into designing new coumarin-based therapeutic agents. These studies focus on the binding mechanisms and implications for drug design (Garg, Manidhar, Gokara, Malleda, Reddy, & Subramanyam, 2013).

properties

CAS RN

946123-12-2

Product Name

Coumarin 343 X NHS ester

Molecular Formula

C26H29N3O7

Molecular Weight

495.53

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoate

InChI

InChI=1S/C26H29N3O7/c30-20-9-10-21(31)29(20)36-22(32)8-2-1-3-11-27-25(33)19-15-17-14-16-6-4-12-28-13-5-7-18(23(16)28)24(17)35-26(19)34/h14-15H,1-13H2,(H,27,33)

InChI Key

UTYUORAKIFFNAS-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)CCCN3C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Coumarin-343 X NHS ester, Coumarin343 X NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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